Murnac-tripeptide, specifically UDP-N-acetylmuramic acid-tripeptide, is a crucial component in the biosynthesis of bacterial cell walls. This compound serves as a precursor for the formation of peptidoglycan, which is essential for bacterial integrity and survival. The structure of Murnac-tripeptide consists of a nucleotide (uridine diphosphate) linked to N-acetylmuramic acid and a tripeptide chain, typically comprising amino acids such as L-alanine, D-glutamic acid, and D-alanine.
Murnac-tripeptide is primarily sourced from bacterial systems, particularly Escherichia coli. The enzymatic pathways for its synthesis involve various enzymes that facilitate the conversion of precursors into UDP-N-acetylmuramic acid and subsequently into Murnac-tripeptide. The synthesis process can be performed using recombinant DNA technology to express the necessary enzymes in laboratory settings.
Murnac-tripeptide falls under the classification of glycopeptides, specifically as a nucleotide sugar derivative. It plays a significant role in the biosynthesis of peptidoglycan, categorizing it within antimicrobial targets due to its involvement in bacterial cell wall synthesis.
The synthesis of Murnac-tripeptide can be achieved through enzymatic methods involving specific bacterial enzymes. A common approach involves the use of polyhistidine-tagged enzymes from Escherichia coli, such as MurZ and MurB, which catalyze the formation of UDP-N-acetylmuramic acid from UDP-N-acetylglucosamine. Following this, UDP-N-acetylmuramic acid is combined with amino acids to form Murnac-tripeptide.
The molecular structure of Murnac-tripeptide consists of:
The molecular formula for Murnac-tripeptide can be represented as C₁₄H₁₈N₄O₁₁P, with a molecular weight of approximately 405.25 g/mol. The structural integrity is vital for its biological function in bacterial cell wall synthesis.
Murnac-tripeptide participates in several biochemical reactions:
The reactions are typically monitored using spectrophotometric methods or HPLC to quantify substrate conversion and product formation .
Murnac-tripeptide acts as a substrate for various enzymes involved in peptidoglycan biosynthesis. Its mechanism involves:
The enzymatic activity associated with Murnac-tripeptide is critical for maintaining bacterial shape and protecting against osmotic pressure. Inhibition of this pathway can lead to bacterial cell lysis and death.
Relevant analyses include spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structure and purity .
Murnac-tripeptide has significant applications in:
UDP-MurNAc-tripeptide (UDP-N-acetylmuramoyl-L-alanyl-γ-D-glutamyl-meso-diaminopimelate) is a pivotal intermediate in bacterial cell wall metabolism. Its structure comprises three distinct components:
The peptide stem exhibits stereochemical specificity, with L-Ala linked to MurNAc’s carboxyl group, followed by γ-D-Glu (forming an isopeptide bond), and meso-A₂pm at the third position. This configuration is critical for substrate recognition by biosynthetic and recycling enzymes [7].
Table 1: Structural Components of UDP-MurNAc-Tripeptide
Component | Chemical Features | Biological Role |
---|---|---|
UDP moiety | Nucleotide diphosphate carrier | Enhances solubility; recognition by Mur ligases |
MurNAc | C3-linked D-lactyl group; acetylated at C2 | Anchors peptide stem; precursor for glycan backbone |
Tripeptide chain | L-Ala → γ-D-Glu → meso-A₂pm/L-Lys (stereospecific sequence) | Cross-linking site for mature peptidoglycan |
Lactyl carboxylate | On MurNAc (attachment site for L-Ala) | Critical for MurC/Mpl activity |
UDP-MurNAc-tripeptide occupies a central position in two parallel pathways for peptidoglycan assembly:
De Novo Cytoplasmic Pathway
In this canonical route, UDP-MurNAc is sequentially modified by ATP-dependent Mur ligases:
Recycling Pathway
Gram-negative bacteria recycle ~30–60% of their peptidoglycan per generation. Key steps include:
Table 2: Comparison of Cytoplasmic and Recycling Pathways
Feature | De Novo Pathway | Recycling Pathway |
---|---|---|
Key enzymes | MurA–MurF | Mpl (murein peptide ligase) |
Initial substrate | UDP-GlcNAc | Peptidoglycan fragments (e.g., tripeptide) |
Energy cost | High (ATP for each Mur step) | Low (single ATP for Mpl) |
Bacterial prevalence | Universal | Primarily Gram-negative |
Mur Ligases (MurC–MurF)
MurC–MurF belong to the ATP-dependent carboxylate-amine ligase superfamily. They share a conserved reaction mechanism:
Murein Peptide Ligase (Mpl)
Mpl is structurally homologous to MurC but functionally distinct:
Structural studies of Psychrobacter arcticus Mpl (PaMpl) reveal three domains:
Table 3: Enzymes Catalyzing UDP-MurNAc-Tripeptide Formation
Enzyme | Reaction Catalyzed | Key Structural Features | Kinetic Parameters |
---|---|---|---|
MurE | UDP-MurNAc-L-Ala-D-Glu + meso-A₂pm → UDP-MurNAc-tripeptide | Bipartite active site (UDP-MurNAc and amino acid pockets) | Kₘ (A₂pm) = 0.05–0.5 mM [6] |
Mpl | UDP-MurNAc + Tripeptide → UDP-MurNAc-tripeptide | Extended C-terminal domain for peptide binding | Kₘ (tripeptide) = 0.2–0.4 mM [7] |
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